

# In-Depth Technical Guide: N-(benzyloxy)-2-chloroacetamide Spectroscopic and Synthesis Data

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## Compound of Interest

Compound Name: *N*-(benzyloxy)-2-chloroacetamide

Cat. No.: B3371560

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis protocols, and structural analysis of **N-(benzyloxy)-2-chloroacetamide**. The information is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.

## Spectroscopic Data

Precise experimental spectroscopic data for **N-(benzyloxy)-2-chloroacetamide** is not readily available in public databases. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted. The following tables summarize the anticipated Proton NMR ( $^1\text{H}$  NMR), Carbon-13 NMR ( $^{13}\text{C}$  NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~9.5 - 10.5	br s	1H	N-H (Amide)
~7.30 - 7.50	m	5H	Ar-H (Phenyl)
~4.90 - 5.10	s	2H	O-CH <sub>2</sub> -Ph
~4.10 - 4.30	s	2H	Cl-CH <sub>2</sub> -C=O

### Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~165 - 170	C=O (Amide)
~135 - 138	Ar-C (Quaternary)
~128 - 130	Ar-CH (Phenyl)
~75 - 80	O-CH <sub>2</sub> -Ph
~40 - 45	Cl-CH <sub>2</sub> -C=O

### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200 - 3400	Strong	N-H Stretch (Amide)
~3000 - 3100	Medium	C-H Stretch (Aromatic)
~2850 - 3000	Medium	C-H Stretch (Aliphatic)
~1650 - 1680	Strong	C=O Stretch (Amide I)
~1520 - 1550	Strong	N-H Bend (Amide II)
~1450, ~1495	Medium	C=C Stretch (Aromatic)
~1050 - 1150	Strong	C-O Stretch
~690 - 770	Strong	C-Cl Stretch

## Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
[M] <sup>+</sup>	Variable	Molecular Ion ( <sup>199/201</sup> for <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
[M+H] <sup>+</sup>	Variable	Protonated Molecular Ion ( <sup>200/202</sup> )
[M+Na] <sup>+</sup>	Variable	Sodium Adduct ( <sup>222/224</sup> )
108	High	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup> (benzyloxy cation)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (benzyl cation)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (phenyl cation)

## Experimental Protocols

A standard and reliable method for the synthesis of **N-(benzyloxy)-2-chloroacetamide** involves the acylation of O-benzylhydroxylamine with chloroacetyl chloride.

### Synthesis of **N-(benzyloxy)-2-chloroacetamide**

This procedure details the reaction of O-benzylhydroxylamine hydrochloride with chloroacetyl chloride in the presence of a base to yield the target compound.

Materials:

- O-benzylhydroxylamine hydrochloride
- Chloroacetyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine

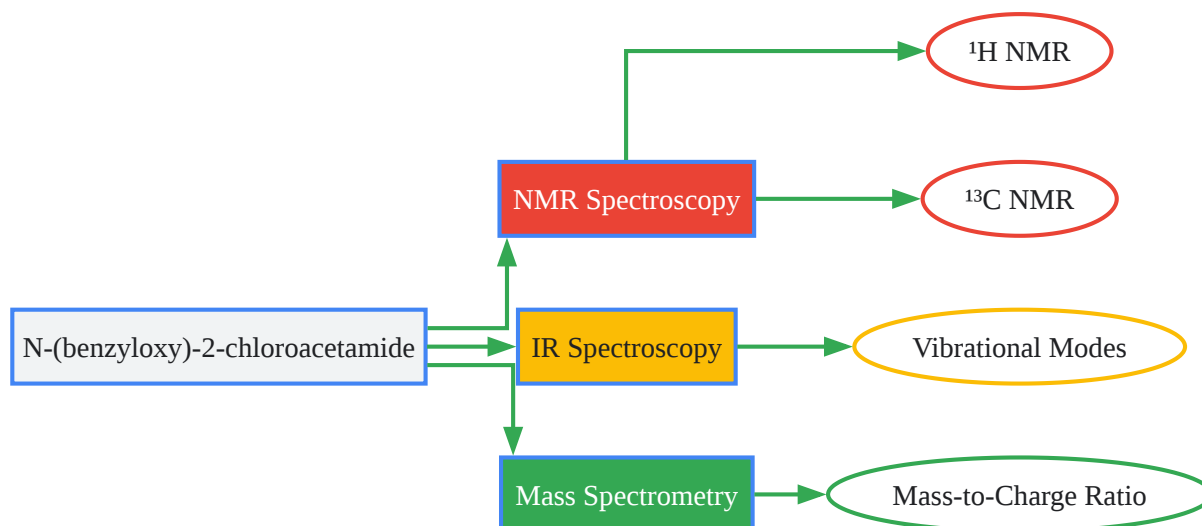
- Anhydrous magnesium sulfate
- Deionized water

#### Procedure:

- O-benzylhydroxylamine hydrochloride is dissolved in dichloromethane.
- An equivalent amount of triethylamine is added to the solution to neutralize the hydrochloride and liberate the free hydroxylamine.
- The reaction mixture is cooled in an ice bath.
- Chloroacetyl chloride, dissolved in dichloromethane, is added dropwise to the cooled solution with constant stirring.
- The reaction is allowed to proceed for a specified time (typically monitored by TLC).
- Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **N-(benzyloxy)-2-chloroacetamide** can be purified by recrystallization or column chromatography.

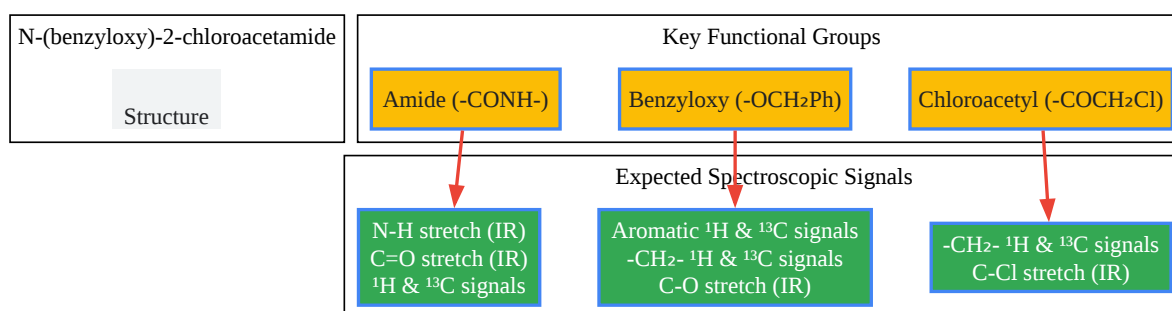
## Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key structural features of **N-(benzyloxy)-2-chloroacetamide** relevant to its spectroscopic signatures.



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Caption: Spectroscopic analysis workflow for **N-(benzyloxy)-2-chloroacetamide**.



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Caption: Key functional groups and their expected spectroscopic signals.

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